molecular formula C16H12N2 B161046 2-([1,1'-Biphenyl]-4-yl)pyrimidine CAS No. 138173-04-3

2-([1,1'-Biphenyl]-4-yl)pyrimidine

Cat. No.: B161046
CAS No.: 138173-04-3
M. Wt: 232.28 g/mol
InChI Key: LIGKFDDHPKKPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,1'-Biphenyl]-4-yl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted at the 2-position with a biphenyl group. The biphenyl moiety enhances molecular rigidity and hydrophobic interactions, which may influence binding affinity and pharmacokinetic properties.

Properties

CAS No.

138173-04-3

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(4-phenylphenyl)pyrimidine

InChI

InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-12H

InChI Key

LIGKFDDHPKKPFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3

Synonyms

Pyrimidine, 2-[1,1-biphenyl]-4-yl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1'-Biphenyl]-4-yl)pyrimidine typically involves the coupling of a biphenyl derivative with a pyrimidine precursor. One common method includes the reaction of 4-bromobiphenyl with a pyrimidine derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-([1,1'-Biphenyl]-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.

    Substitution: The biphenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products:

Scientific Research Applications

2-([1,1'-Biphenyl]-4-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1'-Biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, disrupting its structure and function. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural Comparison

Key structural differences arise from substituent positions and functional groups on the pyrimidine ring:

Compound Name Pyrimidine Position 2 Pyrimidine Position 4 Molecular Weight Key Functional Group
2-([1,1'-Biphenyl]-4-yl)pyrimidine Biphenyl-4-yl Hydrogen 232.3 None
4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine Amine (-NH₂) Biphenyl-4-yl 264.3 Amine
4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol Thiol (-SH) Biphenyl-4-yl 264.3 Thiol
2-([1,1’-biphenyl]-4-yl)-2-oxoethyl benzoate (ester analog) Ester (-O-CO-Ar) N/A ~350 (estimated) Ester

Key Observations :

  • Substituent Position : The biphenyl group in the target compound is at the pyrimidine’s 2-position, whereas analogs in and feature biphenyl at position 4 with functional groups (-NH₂, -SH) at position 2. This positional isomerism affects molecular geometry and steric interactions .
  • Functional Groups : The absence of polar groups in this compound likely reduces solubility in polar solvents compared to its amine and thiol analogs. Thiol-containing analogs may exhibit metal-binding properties, while amine derivatives could engage in hydrogen bonding .

Physicochemical Properties

  • Solubility: The thiol and amine analogs () are expected to have higher aqueous solubility than the non-polar target compound. For instance, -SH and -NH₂ groups can form hydrogen bonds with water .
  • Reactivity : Thiol groups in 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol may participate in disulfide bond formation or redox reactions, unlike the inert biphenyl group in the target compound .

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